(E)-11-Tetradecen-1-ol acetate
Overview
Description
(E)-11-Tetradecen-1-ol acetate is a chemical compound that is significant in the context of insect pheromones, particularly for species within the Lepidoptera order. It is often studied for its role in the sexual behavior and mating communication of various moth species. The compound is part of a group of chemicals that can influence the behavior of insects, such as the European corn borer, and has potential applications in pest control strategies .
Synthesis Analysis
The synthesis of (E)-11-Tetradecen-1-ol acetate and related compounds has been a subject of research due to their importance in the field of entomology and pest management. A stereospecific synthesis of 11E-tetradecen-1-ol and its acetate has been achieved from 10-undecenoic acid, which is a significant step towards creating pheromone components for use in studying and controlling insect populations . Additionally, efficient synthesis methods have been developed for related compounds, which could be adapted for the synthesis of (E)-11-Tetradecen-1-ol acetate .
Molecular Structure Analysis
The molecular structure of (E)-11-Tetradecen-1-ol acetate is characterized by the presence of a double bond in the E configuration, which is crucial for its biological activity. The precise structure and stereochemistry of such compounds are essential for their interaction with insect olfactory receptors. Structural elucidation techniques, such as mass spectrometry, have been employed to confirm the configurations of similar pheromone components .
Chemical Reactions Analysis
The chemical reactions involving (E)-11-Tetradecen-1-ol acetate are primarily related to its perception by insects and its role in eliciting behavioral responses. The compound is perceived through specific sensory channels, which can be distinct from those for other isomeric compounds . The understanding of these reactions is vital for developing pheromone-based control methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-11-Tetradecen-1-ol acetate, such as volatility, stability, and reactivity, are important for its practical use in field applications. The addition of compounds like keepers, volatility modifiers, or antioxidants can prolong the activity of pheromone lures containing this compound . These properties are also relevant when considering the synthesis and storage of the compound for research or pest control purposes.
Scientific Research Applications
Pest Management and Attraction
- (E)-11-Tetradecen-1-ol acetate serves as an attractant in pest management, particularly for trapping corn pests. It demonstrates a powerful attraction similar to its isomeric mixture extracted from male Ostrinia nubilalis, a species of corn pest (Li, Yong, & Aisa, 2008).
- This compound is also identified as a component in the sex pheromone of the oblique-banded leafroller, an agricultural pest. Its presence in specific ratios significantly influences the attractiveness of pheromone traps used for pest control (Vakenti et al., 1988).
Sex Pheromone Research
- Research on the sex pheromones of various moth species, such as the lightbrown apple moth, has identified (E)-11-tetradecen-1-ol acetate as a critical component. These findings have implications for understanding mating behaviors and for developing pheromone-based pest control strategies (Bellas, Bartell, & Hill, 1983).
Synthesis and Testing for Biological Activity
- The synthesis and biological activity tests of (E)-11-tetradecen-1-ol acetate and its isomers have been conducted to understand their role as sex pheromones in the Asiatic leafroller moth. Such studies are vital for developing effective pheromone-based controls in agriculture (Kang, Ku, No, & Lee, 1988).
Pheromone Chemistry and Geographical Variation
- Studies have shown that (E)-11-tetradecen-1-ol acetate's role in the sex pheromones of moths like the European corn borer varies geographically. Understanding these variations is crucial for developing region-specific pest management strategies (El-Sayed et al., 2003).
Safety And Hazards
Future Directions
Research is ongoing into the health effects of compounds like vitamin E acetate, particularly in relation to their use in e-cigarettes . Future research needs include more systematic epidemiological surveys, comprehensive physicochemical characterization of emissions, and mechanistic studies linking emission properties to specific toxicological outcomes .
properties
IUPAC Name |
[(E)-tetradec-11-enyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJINQJFQLQIYHX-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1035286 | |
Record name | (E)-11-Tetradecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-11-Tetradecen-1-ol acetate | |
CAS RN |
33189-72-9, 26532-95-6 | |
Record name | (E)-11-Tetradecenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33189-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Tetradecenyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026532956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Tetradecenyl acetate, (11E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033189729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Tetradecen-1-ol, 1-acetate, (11E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-11-Tetradecenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1035286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-tetradec-11-enyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-TETRADECENYL ACETATE, (11E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXJ691Z784 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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